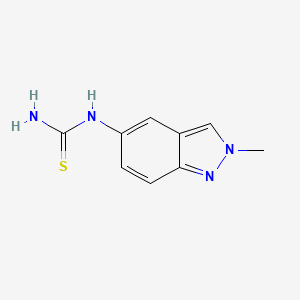

N-(2-methyl-2H-indazol-5-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methyl-2H-indazol-5-yl)thiourea”, also known as MITU, is an organic compound with the molecular formula C9H10N4S . It has a molar mass of 206.27 .

Physical And Chemical Properties Analysis

“N-(2-methyl-2H-indazol-5-yl)thiourea” has a predicted boiling point of 416.9±37.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be 12.54±0.70 .Aplicaciones Científicas De Investigación

- N-(2-methyl-2H-indazol-5-yl)thiourea has shown promise as an antitumor agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Mechanistic studies focus on interactions with cellular pathways involved in cell cycle regulation and DNA repair .

- The compound has been evaluated for its insecticidal activity. Studies investigate its efficacy against pests, such as mosquitoes, flies, and agricultural insects. Researchers explore the mode of action, toxicity, and potential applications in pest control .

- N-(2-methyl-2H-indazol-5-yl)thiourea has been examined for its antiprotozoal properties. It shows activity against protozoan parasites responsible for diseases like malaria and leishmaniasis. Investigations aim to understand its impact on parasite viability and host–parasite interactions .

- Scientists have explored the compound’s antiviral potential. It exhibits inhibitory effects against certain viruses, including RNA viruses. Investigations focus on viral entry, replication, and the development of novel antiviral therapies .

- N-(2-methyl-2H-indazol-5-yl)thiourea can form stable complexes with transition metal ions. Researchers study these complexes for their catalytic properties, coordination behavior, and potential applications in materials science and catalysis .

- The compound’s coordination chemistry is of interest. Investigations explore its binding to metal centers, ligand exchange reactions, and crystal structures of metal complexes. These studies contribute to our understanding of ligand–metal interactions .

Antitumor Activity

Insecticidal Properties

Antiprotozoal Potential

Antiviral Research

Metal Complex Formation

Coordination Chemistry

Propiedades

IUPAC Name |

(2-methylindazol-5-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQBGWVRZEBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824412 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methyl-2H-indazol-5-yl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)

![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)